2-((Trimethylstannyl)thio)ethyl stearate
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Overview
Description
2-((Trimethylstannyl)thio)ethyl stearate is a chemical compound with the molecular formula C23H48O2SSn and a molecular weight of 507.401 g/mol . It is also known by its systematic name, 2-((Trimethylstannyl)thio)ethyl octadecanoate . This compound is characterized by the presence of a trimethylstannyl group attached to a thioether linkage, which is further connected to an ethyl stearate moiety.
Preparation Methods
The synthesis of 2-((Trimethylstannyl)thio)ethyl stearate typically involves the reaction of stearic acid with 2-((Trimethylstannyl)thio)ethanol under esterification conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-((Trimethylstannyl)thio)ethyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol, or the trimethylstannyl group can be reduced to a stannane.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((Trimethylstannyl)thio)ethyl stearate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds, is ongoing.
Mechanism of Action
The mechanism by which 2-((Trimethylstannyl)thio)ethyl stearate exerts its effects involves the interaction of the trimethylstannyl group with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the trimethylstannyl group is replaced by other functional groups, leading to the formation of new compounds with different properties . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2-((Trimethylstannyl)thio)ethyl stearate can be compared with other similar compounds, such as:
2-((Trimethylstannyl)thio)ethyl palmitate: Similar structure but with a palmitate moiety instead of stearate.
2-((Trimethylstannyl)thio)ethyl oleate: Contains an oleate moiety, which has a double bond in the fatty acid chain.
2-((Trimethylstannyl)thio)ethyl laurate: Features a shorter laurate chain compared to stearate.
The uniqueness of this compound lies in its specific combination of the trimethylstannyl group with the stearate moiety, which imparts distinct chemical and physical properties .
Properties
CAS No. |
84145-12-0 |
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Molecular Formula |
C23H48O2SSn |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
2-trimethylstannylsulfanylethyl octadecanoate |
InChI |
InChI=1S/C20H40O2S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;;/h23H,2-19H2,1H3;3*1H3;/q;;;;+1/p-1 |
InChI Key |
MAWNXWUAUSLJAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)C |
Origin of Product |
United States |
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